

# Pharmacokinetics of P529 in Mice: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Palomid 529*

Cat. No.: *B1683854*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of P529 (also known as **Palomid 529** or RES-529) in mice, based on publicly available preclinical data. P529 is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding its pharmacokinetic profile is essential for the design and interpretation of preclinical efficacy and toxicology studies.

## Core Quantitative Data

The following tables summarize the key pharmacokinetic parameters of P529 in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Table 1:  
Pharmacokinetic  
Parameters  
of P529 in  
FVB Wild-  
Type Mice  
(Intravenous  
Administration)

Dose & Formulation	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life ( $t_{1/2}$ ) (h)	Clearance (CL) (L/h/kg)
5.4 mg/kg (Micronized)	Not Reported	Not Reported	1,840 ± 321	Not Reported	2.9 ± 0.5
54 mg/kg (Micronized)	Not Reported	Not Reported	18,100 ± 2,100	Not Reported	3.0 ± 0.3
54 mg/kg (in DMSO)	Not Reported	Not Reported	21,300 ± 2,100	Not Reported	2.6 ± 0.3

Table 2:  
Pharmacokinetic  
Parameters  
of P529 in  
FVB Wild-  
Type Mice  
(Intraperitoneal  
Administration)

Dose & Formulation	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	AUC (ng·h/mL)	Half-life (t <sub>1/2</sub> ) (h)	Clearance (CL) (L/h/kg)
54 mg/kg (Micronized)	Not Reported	Not Reported	10,200 ± 2,200	Not Reported	Not Applicable

Table 3: Oral Bioavailability of P529 in FVB Wild-Type Mice

Dose & Formulation	Oral Bioavailability (%)
54 mg/kg (Micronized)	4.8
20 mg/kg (in Olive Oil)	54.0
54 mg/kg (in Olive Oil)	18.0
20 mg/kg (Spray-dried)	32.2

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

## Pharmacokinetic Studies in Mice

Animal Model:

- Species: Mouse
- Strain: FVB wild-type

#### Dosing:

- Intravenous (IV) Administration:
  - Formulations:
    - Micronized P529 suspension.
    - P529 dissolved in dimethyl sulfoxide (DMSO).
  - Doses: 5.4 mg/kg and 54 mg/kg.
- Intraperitoneal (IP) Administration:
  - Formulation: Micronized P529 suspension.
  - Dose: 54 mg/kg. This route was noted for use in daily dosing during efficacy studies.
- Oral (PO) Administration:
  - Formulations:
    - Micronized P529 suspension.
    - P529 in olive oil.
    - Spray-dried formulation of P529.
  - Doses: 20 mg/kg and 54 mg/kg.

#### Sample Collection:

- Blood samples were collected at various time points up to 24 hours post-administration to determine plasma concentrations of P529.

**Bioanalytical Method:**

- Method: High-Performance Liquid Chromatography (HPLC).
- Sample Preparation: A liquid-liquid extraction method was employed for the sample pretreatment.
- Quantification: The concentration of P529 in plasma samples was quantified using a validated HPLC method.

## In Vivo Efficacy Studies (Xenograft Models)

**Animal Models:**

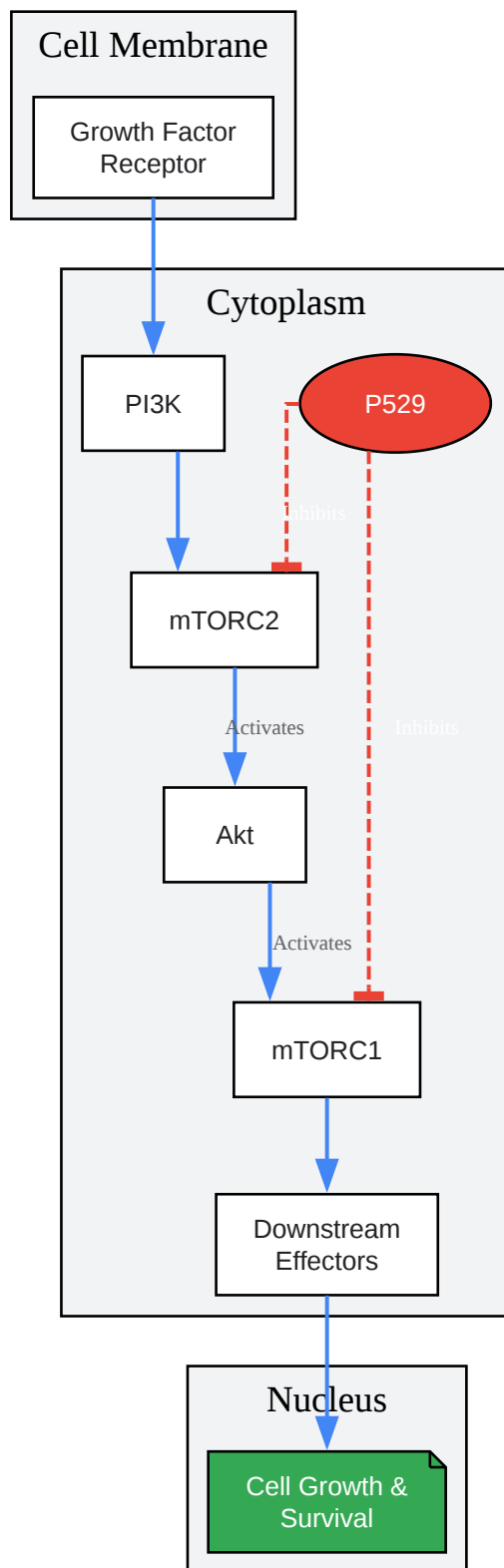
- Species: Mouse
- Strains and Tumor Models:
  - PC-3 human prostate cancer xenograft model.
  - C6V10 glioblastoma subcutaneous xenograft model.
  - Human U87 glioblastoma tumor model.

**Dosing Regimens:**

- PC-3 Xenograft Model: 20 mg/kg P529 administered intraperitoneally every 3 days.
- C6V10 Glioblastoma Xenograft Model: 200 mg/kg P529 administered intraperitoneally every 2 days, starting one week before tumor cell injection and continuing for three weeks.
- U87 Glioblastoma Xenograft Model: 25 mg/kg or 50 mg/kg of micronized P529 administered intraperitoneally every 2 days, starting 3 days after tumor cell injection and continuing for 24 days.

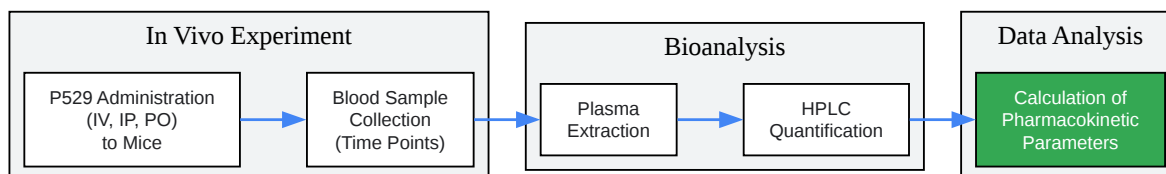
## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of P529's action and the experimental processes involved in its pharmacokinetic analysis, the following diagrams are provided.



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P529 inhibits the PI3K/Akt/mTOR signaling pathway.



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Experimental workflow for P529 pharmacokinetic analysis in mice.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)